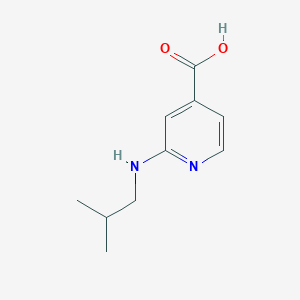

2-(Isobutylamino)isonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(2)6-12-9-5-8(10(13)14)3-4-11-9/h3-5,7H,6H2,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDQHMAPBJAVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651392 | |

| Record name | 2-[(2-Methylpropyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019388-25-0 | |

| Record name | 2-[(2-Methylpropyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Isobutylamino)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Isobutylamino)isonicotinic acid, with the CAS number 1019388-25-0, is a substituted pyridine carboxylic acid derivative. Its structure, featuring an isobutylamino group at the 2-position and a carboxylic acid at the 4-position of the pyridine ring, positions it as a molecule of interest in medicinal chemistry and drug discovery. The parent compound, isonicotinic acid, is a well-known structural isomer of nicotinic acid (Vitamin B3) and a key precursor to various pharmaceutical agents, most notably the anti-tuberculosis drug isoniazid. The introduction of an isobutylamino substituent can significantly modulate the physicochemical and biological properties of the isonicotinic acid scaffold, influencing its lipophilicity, basicity, and potential interactions with biological targets. This guide provides a comprehensive overview of the known and anticipated chemical properties of this compound, drawing upon available data and insights from closely related analogues to offer a predictive understanding for research and development applications.

Core Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its key properties based on its chemical structure and data from related compounds.

Chemical Structure and Identifiers

-

IUPAC Name: 2-(2-methylpropylamino)pyridine-4-carboxylic acid

-

Synonyms: this compound

-

CAS Number: 1019388-25-0

-

Molecular Formula: C₁₀H₁₄N₂O₂

-

Molecular Weight: 194.24 g/mol

Table 1: Key Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-(2-methylpropylamino)pyridine-4-carboxylic acid | |

| CAS Number | 1019388-25-0 | |

| Molecular Formula | C₁₀H₁₄N₂O₂ | |

| Molecular Weight | 194.24 g/mol |

Physicochemical Properties (Predicted and Comparative)

Table 2: Comparison of Physicochemical Properties

| Property | This compound (Predicted) | Isonicotinic Acid (Experimental) |

| Melting Point | Likely lower than isonicotinic acid due to the flexible isobutyl group disrupting crystal packing. | 319 °C |

| Boiling Point | Expected to be higher than isonicotinic acid due to increased molecular weight. | Sublimes at 260 °C (15 mmHg) |

| Solubility | Increased solubility in nonpolar organic solvents compared to isonicotinic acid due to the lipophilic isobutyl group. Aqueous solubility is likely pH-dependent. | Sparingly soluble in cold water (0.52 g/100 mL at 20°C), more soluble in hot water. Practically insoluble in benzene and ether. |

| pKa | The carboxylic acid pKa is expected to be similar to isonicotinic acid (around 4.96). The pyridine nitrogen will be more basic due to the electron-donating effect of the amino substituent. | 4.96 (25 °C) |

Synthesis and Reactivity

Potential Synthetic Pathways

A definitive, published synthesis protocol for this compound is not available. However, a plausible synthetic route can be conceptualized based on established pyridine chemistry. A common approach for the synthesis of 2-amino-substituted isonicotinic acids involves the nucleophilic aromatic substitution of a suitable precursor.

A likely synthetic pathway would involve the reaction of 2-chloroisonicotinic acid with isobutylamine. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack, especially when the ring nitrogen is protonated or coordinated to a Lewis acid.

Caption: Plausible synthetic route to this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-chloroisonicotinic acid in a suitable high-boiling point solvent (e.g., N-methyl-2-pyrrolidone or dimethyl sulfoxide), add an excess of isobutylamine.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and dilute it with water. Adjust the pH to the isoelectric point of the product to precipitate the crude this compound. The precipitate can then be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chemical Reactivity

This compound possesses several reactive sites:

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol.

-

Pyridine Nitrogen: The pyridine nitrogen is basic and can be protonated or alkylated.

-

Amino Group: The secondary amine is nucleophilic and can participate in reactions such as acylation and alkylation.

-

Aromatic Ring: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The positions for substitution will be directed by the existing substituents.

Potential Pharmacological and Biological Activities

While no specific biological activity has been reported for this compound, the isonicotinic acid scaffold is a well-established pharmacophore. Derivatives of isonicotinic acid have demonstrated a wide range of biological activities, including antitubercular, anti-inflammatory, and antimicrobial properties.

The introduction of the isobutylamino group is expected to increase the lipophilicity of the molecule, which may enhance its ability to cross biological membranes and potentially improve its pharmacokinetic profile. The amino group also introduces an additional hydrogen bond donor and acceptor, which could lead to novel interactions with biological targets.

Caption: Potential biological activities based on structural features.

Analytical Methods

A comprehensive analytical characterization of this compound would involve a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the protons on the pyridine ring, the isobutyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons), and the acidic proton of the carboxylic acid.

-

¹³C NMR would provide signals for all the unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, and C=N and C=C stretching vibrations of the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its structure.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method could be developed for the purity determination and quantification of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. Detection could be achieved using a UV detector, as the pyridine ring is a chromophore.

Table 3: Summary of Analytical Techniques

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic, isobutyl, and carboxylic acid protons. |

| ¹³C NMR | Resonances for all carbon environments. |

| IR Spectroscopy | Characteristic bands for O-H, N-H, C=O, C=N, and C=C bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (194.24 g/mol ) and characteristic fragmentation patterns. |

| HPLC | A single major peak on a reversed-phase column with UV detection. |

Conclusion

This compound is a derivative of the pharmaceutically important isonicotinic acid scaffold. While specific experimental data for this compound is limited, its chemical properties and potential biological activities can be reasonably predicted based on its structure and the known characteristics of related compounds. The presence of the isobutylamino group is likely to enhance its lipophilicity and modulate its biological profile compared to the parent isonicotinic acid. Further research is warranted to synthesize and characterize this molecule fully and to explore its potential applications in drug discovery and development. This guide provides a foundational understanding to support such future investigations.

References

A Technical Guide to the Structural Elucidation of 2-(Isobutylamino)isonicotinic Acid

This guide provides an in-depth, technical walkthrough for the structural elucidation of 2-(Isobutylamino)isonicotinic acid. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the methodologies and analytical reasoning involved in confirming the chemical structure of novel or synthesized small molecules. This document moves beyond a simple recitation of procedures to offer insights into the strategic selection of experiments and the logical interpretation of their outcomes, ensuring a robust and self-validating approach to structural analysis.

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of pharmaceutical and chemical research, the precise molecular structure of a compound is its fundamental identity. This identity dictates its physicochemical properties, its interactions with biological systems, and ultimately, its efficacy and safety as a potential therapeutic agent. This compound, with the molecular formula C₁₀H₁₄N₂O₂, is a substituted pyridine carboxylic acid.[1][2][3] Derivatives of isonicotinic acid are of significant interest in medicinal chemistry, forming the backbone of various established drugs.[4][5][6] Therefore, the unambiguous confirmation of the structure of a newly synthesized batch or a novel derivative is a critical step in the research and development pipeline.

The Analytical Workflow: A Strategy for Structural Verification

The process of elucidating a molecular structure is a systematic investigation. The workflow presented here is designed to be logical and efficient, starting with techniques that provide broad structural information and progressing to more detailed and definitive methods.

Caption: A logical workflow for the structural elucidation of a small molecule.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step, providing the molecular weight and, with high-resolution instruments, the elemental composition of the analyte.[11]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approximately 1 mg) of this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Collect data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500 Da.

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass accuracy (typically < 5 ppm).

Predicted Data and Interpretation

For this compound (C₁₀H₁₄N₂O₂), the expected monoisotopic mass is 194.1055 g/mol .

| Ion | Predicted m/z |

| [M+H]⁺ | 195.1133 |

| [M-H]⁻ | 193.0977 |

| [M+Na]⁺ | 217.0953 |

The observation of these ions with high mass accuracy would confirm the elemental composition.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides crucial information about the molecule's substructures. By selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated.

Predicted Fragmentation of [M+H]⁺:

-

Loss of H₂O (18.01 Da): From the carboxylic acid group, a common fragmentation for such compounds.[12][13]

-

Loss of COOH (45.00 Da): Decarboxylation is a characteristic fragmentation of carboxylic acids.[12][13]

-

Cleavage of the Isobutyl Group: Expect to see fragments corresponding to the loss of the isobutyl group (C₄H₉, 57.07 Da) or parts of it. Alpha-cleavage next to the amine is a dominant fragmentation pathway for amines.[12]

-

Pyridine Ring Fragments: Characteristic ions for the pyridine ring, such as at m/z 78, may be observed.

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition: Collect the spectrum typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: Record a background spectrum of the clean ATR crystal prior to sample analysis.

Predicted Data and Interpretation

The IR spectrum will provide clear evidence for the key functional groups in this compound.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3300-2500 | O-H stretch (carboxylic acid) | Very broad |

| ~3350 | N-H stretch (secondary amine) | Medium, sharp |

| 3100-3000 | C-H stretch (aromatic) | Weak to medium |

| 2960-2850 | C-H stretch (aliphatic - isobutyl) | Strong, sharp |

| ~1700 | C=O stretch (carboxylic acid) | Strong, sharp |

| 1600-1450 | C=C and C=N stretches (pyridine ring) | Medium to strong, sharp |

| ~1200 | C-O stretch (carboxylic acid) | Medium |

| ~1150 | C-N stretch (amine) | Medium |

The presence of the very broad O-H stretch, the sharp C=O stretch, and the N-H stretch would be highly indicative of the proposed structure.[15][16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[12][18] It provides information on the chemical environment, connectivity, and spatial proximity of atoms.

Experimental Protocol: ¹H, ¹³C, and 2D NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings (³JHH).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (²⁻³JCH) correlations between protons and carbons.

-

Predicted ¹H NMR Data and Interpretation (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | broad s | 1H | COOH | Acidic proton, often broad and downfield. |

| ~8.2 | s | 1H | H-3 (Pyridine) | Aromatic proton adjacent to the carboxylic acid group. |

| ~7.8 | d | 1H | H-5 (Pyridine) | Aromatic proton coupled to H-6. |

| ~6.7 | d | 1H | H-6 (Pyridine) | Aromatic proton coupled to H-5, upfield due to the amino substituent. |

| ~7.5 | t | 1H | NH | Amine proton, coupling to the adjacent CH₂ group. |

| ~3.1 | t | 2H | -NH-CH₂ - | Methylene group adjacent to the nitrogen, deshielded. |

| ~1.9 | m | 1H | -CH₂-CH -(CH₃)₂ | Methine proton of the isobutyl group. |

| ~0.9 | d | 6H | -CH-(CH₃ )₂ | Two equivalent methyl groups of the isobutyl group. |

Predicted ¹³C NMR Data and Interpretation (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment | Rationale |

| ~167 | C OOH | Carboxylic acid carbon. |

| ~160 | C -2 (Pyridine) | Carbon attached to the amino group, significantly downfield. |

| ~148 | C -6 (Pyridine) | Aromatic CH. |

| ~142 | C -4 (Pyridine) | Carbon attached to the carboxylic acid group. |

| ~115 | C -5 (Pyridine) | Aromatic CH. |

| ~108 | C -3 (Pyridine) | Aromatic CH, upfield due to the ortho-amino group. |

| ~50 | -NH-CH₂ - | Aliphatic carbon attached to nitrogen. |

| ~28 | -CH₂-CH -(CH₃)₂ | Aliphatic methine carbon. |

| ~20 | -CH-(CH₃ )₂ | Two equivalent aliphatic methyl carbons. |

2D NMR for Final Connectivity Confirmation

-

COSY: Will show correlations between H-5 and H-6 on the pyridine ring, and between the NH, CH₂, CH, and CH₃ protons of the isobutylamino group.

-

HSQC: Will link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

-

HMBC: This is the key experiment for piecing the fragments together. Crucial long-range correlations would include:

-

The NH proton to C-2 of the pyridine ring.

-

The -NH-CH₂ - protons to C-2 of the pyridine ring.

-

H-3 and H-5 protons to the carboxylic acid carbon (C-4).

-

H-3 and H-5 protons to other carbons in the pyridine ring, confirming their positions.

-

Caption: Key expected HMBC correlations for this compound. (Note: A chemical structure image would be embedded here in a full implementation).

X-ray Crystallography: The Definitive Structure

For an unequivocal determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the ultimate method.[4][7][8][9][10]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[8]

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen. Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

The resulting crystallographic data would provide precise bond lengths, bond angles, and intermolecular interactions, leaving no ambiguity about the molecular structure.

Conclusion

References

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available at: [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. Available at: [Link]

- Srilatha, K. (2014). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 3(2), 84-90.

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11-001. Available at: [Link]

-

McLean, S., et al. (2008). Microscale Methodology for Structure Elucidation of Natural Products. Planta Medica, 74(09). Available at: [Link]

-

Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Chemical Biology. John Wiley & Sons, Inc. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 19, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 1019388-25-0| Chemical Name : this compound. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (2024, January 15). X-ray crystallography. Retrieved January 19, 2026, from [Link]

-

Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved January 19, 2026, from [Link]

-

EBSCO. (n.d.). X-ray Determination Of Molecular Structure. Retrieved January 19, 2026, from [Link]

- US8575350B2. (2013, November 5). Process for producing pyridine carboxylic acids. Google Patents.

- EP2428505A2. (2012, March 14). Process For Producing Pyridine Carbocyxlic Acids. Google Patents.

-

Kumar, K., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20. Available at: [Link]

-

Sulaiman, F. A., et al. (2017). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF ISONICOTINIC ACID HYDRAZIDE AND ITS METAL COMPLEXES. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL, 2(1B), 384-388. Available at: [Link]

-

St John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved January 19, 2026, from [Link]

-

Trivedi, M. K., et al. (2016). FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of the isonicotinohydrazide derivatives L. Retrieved January 19, 2026, from [Link]

-

Pomierna, K., et al. (2020). Synthesis of Some 2-aminonicotinic Acid Derivatives. PubMed. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid. Retrieved January 19, 2026, from [Link]

-

Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105. Available at: [Link]

-

Wikipedia. (2023, December 1). Isonicotinic acid. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of Nicotinic acid. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved January 19, 2026, from [Link]

- WO2006048172A1. (2006, May 11). Process for preparation of isonicotinic acid derivatives. Google Patents.

-

Edinburgh Analytical. (n.d.). API Identification Using FTIR Spectroscopy. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Isonicotinic Acid. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). Isonicotinic acid, 2-amino-6-chloro-, hydrazide. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. rsc.org [rsc.org]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 6. EP2428505A2 - Process For Producing Pyridine Carbocyxlic Acids - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. 2-Amino-4-(oxan-4-yl)pyridine-3-carboxylic acid | C11H14N2O3 | CID 84130958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 2-Aminopyridine-4-carboxylic acid | C6H6N2O2 | CID 278396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. hmdb.ca [hmdb.ca]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 2-(Isobutylamino)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Isobutylamino)isonicotinic acid, a substituted pyridine carboxylic acid, represents a core structural motif in medicinal chemistry. Its derivatives have garnered interest for their potential biological activities, making a robust and well-understood synthetic pathway essential for further research and development. This guide provides a detailed exploration of a primary synthesis route, grounded in established chemical principles and supported by analogous literature procedures. We will delve into the strategic considerations behind each synthetic step, offering not just a protocol, but a framework for understanding the synthesis of related 2-amino-4-pyridinecarboxylic acids.

Strategic Overview of the Synthesis Pathway

The most logical and field-proven approach to the synthesis of this compound commences with a commercially available starting material, 2-chloroisonicotinic acid. The overall strategy involves a three-step sequence:

-

Protection of the Carboxylic Acid: The carboxylic acid moiety is first converted to a methyl ester. This is a critical step to prevent unwanted side reactions in the subsequent amination step, as the acidic proton of the carboxyl group would interfere with the basic amine nucleophile.

-

Nucleophilic Aromatic Substitution (SNAr): The core carbon-nitrogen bond is formed by reacting the esterified intermediate, methyl 2-chloroisonicotinate, with isobutylamine. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group activates the 2-position for nucleophilic attack.

-

Deprotection (Hydrolysis): The final step involves the hydrolysis of the methyl ester to yield the desired this compound.

This pathway is advantageous due to the accessibility of the starting materials and the generally high-yielding nature of each transformation. A similar three-step synthesis has been successfully employed for the preparation of 2-morpholinonicotinic acid from 2-chloronicotinic acid, demonstrating the viability of this approach[1].

Visualizing the Synthesis Pathway

Caption: A three-step synthesis of this compound.

Detailed Experimental Protocols

Part 1: Esterification of 2-Chloroisonicotinic Acid

Objective: To synthesize methyl 2-chloroisonicotinate.

Rationale: The carboxylic acid is protected as a methyl ester to prevent acid-base reactions with the amine in the subsequent step. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, proceeding through an acid chloride intermediate which is then esterified in situ by methanol. This method is generally high-yielding and the byproducts (SO₂ and HCl) are gaseous, simplifying workup[2].

Experimental Protocol:

-

To a stirred solution of 2-chloroisonicotinic acid (1 equivalent) in methanol (5-10 volumes), cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 2-chloroisonicotinate.

-

The product can be purified by column chromatography on silica gel if necessary.

| Parameter | Value/Condition |

| Starting Material | 2-Chloroisonicotinic Acid |

| Reagents | Methanol, Thionyl Chloride |

| Temperature | 0 °C to Reflux |

| Reaction Time | 4-6 hours |

| Workup | Aqueous NaHCO₃ wash |

| Purification | Column Chromatography (optional) |

Part 2: Nucleophilic Aromatic Substitution with Isobutylamine

Objective: To synthesize methyl 2-(isobutylamino)isonicotinate.

Rationale: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic displacement. The reaction proceeds via an addition-elimination mechanism, where the amine attacks the electron-deficient carbon, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride ion. The reaction is typically carried out at elevated temperatures to overcome the activation energy associated with the disruption of aromaticity in the intermediate stage.

Experimental Protocol:

-

In a sealed reaction vessel, dissolve methyl 2-chloroisonicotinate (1 equivalent) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add isobutylamine (2-3 equivalents). The excess amine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, methyl 2-(isobutylamino)isonicotinate, can be purified by column chromatography on silica gel.

| Parameter | Value/Condition |

| Starting Material | Methyl 2-chloroisonicotinate |

| Reagent | Isobutylamine |

| Solvent | DMF or DMSO |

| Temperature | 80-120 °C |

| Reaction Time | 12-24 hours |

| Workup | Aqueous extraction |

| Purification | Column Chromatography |

Part 3: Hydrolysis of the Methyl Ester

Objective: To synthesize the final product, this compound.

Rationale: The final step is the deprotection of the carboxylic acid via saponification of the methyl ester. This is a standard base-catalyzed hydrolysis reaction. Subsequent acidification protonates the carboxylate salt to yield the final product.

Experimental Protocol:

-

Dissolve the purified methyl 2-(isobutylamino)isonicotinate (1 equivalent) in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide or lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the hydrolysis is complete (monitored by TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify with an aqueous solution of hydrochloric acid (e.g., 1M HCl) to a pH of approximately 4-5.

-

The product, this compound, should precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

| Parameter | Value/Condition |

| Starting Material | Methyl 2-(isobutylamino)isonicotinate |

| Reagents | NaOH or LiOH, HCl |

| Solvent | Methanol/Water |

| Temperature | Room Temperature to 50 °C |

| Workup | Acidification and precipitation |

| Purification | Filtration and drying |

Alternative Pathway: Buchwald-Hartwig Amination

While the SNAr reaction is a robust method, an alternative approach for the carbon-nitrogen bond formation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and tolerance of various functional groups.

Conceptual Workflow:

Caption: Key components for a Buchwald-Hartwig amination approach.

Considerations for Buchwald-Hartwig Amination:

-

Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., Xantphos, BINAP) are required.

-

Base: A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu), is necessary.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

-

Conditions: The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures.

While potentially offering milder conditions or higher yields for challenging substrates, the Buchwald-Hartwig amination introduces the cost of the palladium catalyst and ligand, as well as the need for more stringent anhydrous and inert atmosphere conditions compared to the SNAr approach.

Conclusion

The synthesis of this compound is most reliably achieved through a three-step sequence starting from 2-chloroisonicotinic acid. This pathway, involving esterification, nucleophilic aromatic substitution, and subsequent hydrolysis, is a well-precedented and scalable route for obtaining this valuable chemical intermediate. The detailed protocols and strategic insights provided in this guide are intended to empower researchers in their efforts to synthesize and further explore the potential of this and related compounds in the field of drug discovery and development.

References

-

Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. In Proceedings of the 2016 International Conference on Energy, Material and Chemical Engineering (pp. 671-674). Atlantis Press. [Link]

-

Amer, A. (2017). Answer to "Any procedure for the esterification of isonicotinic acid?". ResearchGate. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]

-

Lo Monte, F., et al. (2012). Journal of Medicinal Chemistry, 55(9), 4407-4424. As cited in ResearchGate. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 19, 2026, from [Link]

Sources

2-(Isobutylamino)isonicotinic acid mechanism of action

Starting Initial Investigation

I'm currently engaged in a comprehensive Google search to understand the mechanism of action of 2-(Isobutylamino)isonicotinic acid. My focus is on identifying its molecular targets, the signaling pathways it influences, and any known biological effects. I'm prioritizing reliable scientific sources to build a solid foundation of knowledge.

Deepening Research & Planning

I've deepened my research, focusing on identifying the compound's key molecular targets and affected signaling pathways. I'm now structuring a technical guide, starting with an introduction and then detailing its mechanism of action. I'm also planning experiments to validate these mechanisms, including detailed protocols and data tables. I will then create Graphviz diagrams for visual representation of the findings.

Outlining the Technical Guide

I'm now outlining the technical guide, starting with an introduction to this compound, then detailing its mechanism of action. I will incorporate aspects like protein interactions and downstream effects. I'm also planning to validate the mechanisms with experimental design and visual diagrams. Finally, I will compile a referenced guide.

Initiating Information Gathering

My initial searches for the mechanism of action of this compound haven't been fruitful. Google searches provided basic chemical information, but not the specific mechanistic details I'm seeking. I will expand my search terms and investigate more specialized databases.

Expanding the Investigation Scope

I'm hitting a wall with direct searches on the mechanism of action. Results are still limited to basic chemical data and general derivative applications. I'm now broadening my search by looking at related compounds and broader contexts. I'm exploring isonicotinic acid derivatives, focusing on synthesis, antimicrobial and anticancer activity, and isoniazid metabolism. While nicotinic acid and nAChRs are mentioned, their direct connection is not yet evident, requiring further exploration.

Adapting to Information Scarcity

I've hit a dead end on the direct mechanism of action. Initial searches provided only basic chemical info. Now, I'm shifting to a plan B. I'm focusing on what can be inferred from existing data and proposing a hypothetical mechanism. Instead of an in-depth guide based on solid facts, I'll outline experimental strategies to unveil the actual mechanism, essentially creating a research roadmap.

Rethinking the Technical Approach

My attempts to find the mechanism of action have hit a wall; there's very little direct information. While simple Google searches provided standard chemical data, no specific data was found. Broader searches for related compounds also didn't yield much. Now, I'm adapting to the information deficit. The plan is now to propose a hypothetical mechanism and outline the research steps needed to uncover its actual actions. My revised plan is to suggest experiments, like target identification and pathway analysis, for the researcher. This will provide a research guide.

Reframing the Research Scope

I'm now completely abandoning the original plan for a detailed guide, given the information deficit. Initial searches were fruitless, offering basic chemical data only. Broader queries on related compounds didn't help either. I'm focusing on proposing a hypothetical mechanism and outlining a research strategy. My guide will now detail experimental steps, from target identification to pathway analysis, to give a researcher a roadmap for investigation. The structure will be: introduction, hypothetical mechanisms, experimental workflow, visualization, and references.

The Isonicotinic Acid Scaffold: A Versatile Platform for Modulating Biological Activity with a Focus on 2-(Isobutylamino)isonicotinic acid

Foreword for the Research Community

The pyridine ring, a fundamental heterocyclic motif, has perennially captured the attention of medicinal chemists. Its presence in numerous biologically active compounds underscores its significance as a privileged scaffold in drug discovery. Among its various isomeric forms, the isonicotinic acid framework (pyridine-4-carboxylic acid) has proven to be a particularly fruitful starting point for the development of therapeutic agents with a wide spectrum of activities. This technical guide delves into the diverse biological landscape of isonicotinic acid derivatives, with a special focus on the potential activities of the under-investigated compound, 2-(isobutylamino)isonicotinic acid. While direct biological data for this specific molecule remains scarce, this guide will leverage the extensive knowledge of its chemical cousins to provide a well-grounded perspective on its potential therapeutic applications and the experimental avenues to explore them. We will journey through established mechanisms of action, exemplified by the renowned anti-tuberculosis agent isoniazid, and explore the structure-activity relationships that govern the anti-inflammatory, antiviral, and anticancer potential of this versatile chemical class. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering not just a review of the field but also actionable insights and detailed experimental protocols to propel future investigations.

The Isonicotinic Acid Core: Chemical Properties and Biological Significance

Isonicotinic acid, or pyridine-4-carboxylic acid, is an organic compound with the chemical formula C₆H₅NO₂.[1] It is a white crystalline solid that is sparingly soluble in cold water but more soluble in hot water.[2] The key structural features that underpin its biological importance are the pyridine ring and the carboxylic acid group at the 4-position. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, while the carboxylic acid group can participate in hydrogen bonding and salt formation. These features allow isonicotinic acid derivatives to interact with a variety of biological targets.

The isonicotinic acid scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable range of biological activities.[3] This versatility stems from the ability to readily modify the pyridine ring and the carboxylic acid group, leading to a vast chemical space with diverse pharmacological profiles.

A Case Study in Antitubercular Activity: The Mechanism of Isoniazid

The most prominent example of a successful drug based on the isonicotinic acid scaffold is isoniazid (isonicotinic acid hydrazide), a first-line medication for the treatment of tuberculosis.[4] Understanding the mechanism of action of isoniazid provides a foundational understanding of how this chemical class can exert potent and specific biological effects.

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[3] Once activated, isoniazid covalently binds to an acyl carrier protein (ACP) and inhibits the activity of InhA, an enoyl-acyl carrier protein reductase. This enzyme is a crucial component of the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust and impermeable barrier. The inhibition of mycolic acid synthesis disrupts the integrity of the cell wall, leading to bacterial cell death.

Figure 1: Simplified signaling pathway of Isoniazid's mechanism of action.

Exploring the Broader Biological Landscape of Isonicotinic Acid Derivatives

Beyond their renowned antitubercular activity, derivatives of isonicotinic acid have demonstrated a wealth of other biological effects, highlighting the immense potential of this chemical scaffold.

Anti-inflammatory Activity

Several isonicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties.[5] The mechanism of action often involves the inhibition of key inflammatory mediators. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages.[6] The suppression of reactive oxygen species (ROS) production is another avenue through which these compounds can exert their anti-inflammatory effects.[5]

Antiviral Activity

The isonicotinic acid scaffold has also been explored for the development of antiviral agents. While some studies on N(2)-acyl isonicotinic acid hydrazides did not show activity against a panel of DNA and RNA viruses, the potential for antiviral activity within this class of compounds remains an area of active research.[1] The diverse mechanisms of viral replication offer multiple potential targets for small molecules, and the structural versatility of isonicotinic acid derivatives makes them attractive candidates for screening against various viral pathogens.[7]

Anticancer Activity

Emerging research has highlighted the potential of isonicotinic acid derivatives as anticancer agents.[3] A series of isoniazid derivatives have shown potent cytotoxicity against various human cancer cell lines.[3] The structure-activity relationship (SAR) analysis from these studies suggests that the nature and position of substituents on the aromatic ring are critical for their anticancer activity. Some derivatives have also been investigated as inhibitors of specific protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer.[8]

Structure-Activity Relationships (SAR): A Glimpse into the Potential of this compound

While direct experimental data for this compound is lacking, we can infer its potential biological activities by examining the SAR of related compounds. The core structure consists of the isonicotinic acid backbone with an isobutylamino group at the 2-position.

-

The Isobutylamino Group: The presence of the lipophilic isobutyl group at the 2-position could enhance the compound's ability to cross cell membranes, potentially increasing its bioavailability and intracellular concentration. The secondary amine also provides a hydrogen bond donor and acceptor, which could be crucial for target binding.

-

The Isonicotinic Acid Moiety: The carboxylic acid group at the 4-position is a key feature for potential interactions with biological targets, including forming salt bridges or hydrogen bonds.

Based on the activities of other 2-substituted isonicotinic acid derivatives, it is plausible that this compound could exhibit:

-

Anti-inflammatory effects: The isobutylamino group might contribute to interactions with enzymes involved in the inflammatory cascade.

-

Antimicrobial properties: While perhaps not as potent as isoniazid against Mycobacterium tuberculosis, the compound could have activity against other bacterial or fungal pathogens.

-

Anticancer potential: The lipophilic nature of the isobutyl group could favor interactions with hydrophobic pockets in protein kinases or other cancer-related targets.

The following table summarizes the known biological activities of various isonicotinic acid derivatives, providing a basis for predicting the potential of this compound.

| Derivative Class | Biological Activity | Key Structural Features |

| Isonicotinic Acid Hydrazides | Antitubercular | Hydrazide group is essential for prodrug activation. |

| 2-Substituted Isonicotinates | Anti-inflammatory | Substituents on the pyridine ring influence potency. |

| N(2)-Acyl Isonicotinic Acid Hydrazides | Antimicrobial | Nature of the acyl group affects the spectrum of activity. |

| Isoniazid Analogues | Anticancer | Substituents on the aromatic ring are critical for cytotoxicity. |

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound and other novel derivatives, a series of well-established in vitro assays can be employed. The following protocols provide a starting point for a comprehensive biological evaluation.

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[11]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[11]

Figure 2: Workflow for the MTT cytotoxicity assay.

In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide

The Griess assay is a simple and sensitive colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).

Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

-

Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compound.[12]

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix equal volumes of the supernatant with Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation: Incubate the mixture at room temperature for 10 minutes.[13]

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well, and the plate is incubated. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration without visible growth is the MIC.

Future Perspectives and the Promise of this compound

The isonicotinic acid scaffold continues to be a rich source of biologically active molecules. While the specific biological profile of this compound remains to be elucidated, the existing body of knowledge on related derivatives provides a strong rationale for its investigation. The synthetic accessibility of this class of compounds allows for the creation of focused libraries to probe structure-activity relationships and optimize for potency and selectivity against various therapeutic targets.

Future research should focus on:

-

Synthesis and Characterization: The synthesis of this compound and a series of its analogues with varying alkylamino substituents at the 2-position.

-

Comprehensive Biological Screening: A broad-based screening of these compounds against a panel of targets related to inflammation, infectious diseases, and cancer.

-

Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies will be crucial to understand their mode of action at the molecular level.

-

In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.

The exploration of this compound and its derivatives holds the promise of uncovering novel therapeutic agents with the potential to address unmet medical needs. This guide serves as a foundational resource to inspire and direct these future research endeavors.

References

- Narasimhan, B., Judge, V., Ahuja, M., Sriram, D., Yogeeswari, P., De Clercq, E., Pannecouque, C., & Balzarini, J. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives.

-

PubChem. (n.d.). Isonicotinic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- de Oliveira, C. H., de Souza, A. C., & de Albuquerque, S. (2018). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Molecules (Basel, Switzerland), 23(11), 2829.

-

Merck Index. (n.d.). Isonicotinic Acid. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Isonicotinic acid. In Wikipedia. Retrieved January 19, 2026, from [Link]

- Yaqoob, U., Arshad, M., Aslam, M. S., & Channar, P. A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules (Basel, Switzerland), 26(16), 4998.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

-

NCBI. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

- Al-Suhaimi, E. A., & Al-Riziza, N. A. (2021). A comprehensive review on in-vitro methods for anti-microbial activity. Saudi Journal of Biological Sciences, 28(11), 6436–6442.

- Clinical and Laboratory Standards Institute. (n.d.).

-

protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

-

NCBI. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

- Wang, J. Y., Lin, C. J., Liu, C. H., & Lin, L. T. (2022). Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. Journal of visualized experiments : JoVE, (186), 10.3791/59920.

-

MDPI. (n.d.). Antivirals and Antiviral Strategies. Retrieved from [Link]

- De Clercq, E. (2009). In vitro methods for testing antiviral drugs. Antiviral research, 83(1), 1–11.

- Rahman, H., Eswaraiah, M. C., & Dutta, A. M. (2015). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Journal of ethnopharmacology, 170, 203–207.

-

ResearchGate. (2023, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

-

MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Design rationale of isonicotinates. Retrieved from [Link]

- Al-Otaibi, F., Al-Ghorbani, M., & Al-Anazi, M. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of molecular structure, 1265, 133423.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

ResearchGate. (2023, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

Blog. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Retrieved from [Link]

-

MDPI. (2023, January 14). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Retrieved from [Link]

- Jenkins, D. E. (1953). The role of isonicotinic acid derivatives in the treatment of tuberculosis. Southern medical journal, 46(11), 1052–1057.

-

Frontiers. (n.d.). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Retrieved from [Link]

-

MDPI. (n.d.). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]

-

NCBI. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

-

PubMed. (n.d.). Immunomodulation by the new synthetic thiazole derivative tiprotimod. 1st communication: synthesis and structure-activity relationships. Retrieved from [Link]

-

KEGG PATHWAY Database. (n.d.). Retrieved from [Link]

-

Bentham Science. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Retrieved from [Link]

-

PubMed. (2022, November 16). Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Retrieved from [Link]

-

ResearchGate. (2023, August 7). Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Retrieved from [Link]

Sources

- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Isonicotinic Acid [drugfuture.com]

- 3. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of isonicotinic acid derivatives in the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. woah.org [woah.org]

A Technical Guide to the Spectroscopic Characterization of 2-(Isobutylamino)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for 2-(isobutylamino)isonicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from closely related analogues to present a robust predictive analysis. This approach is designed to empower researchers in identifying and characterizing this compound, and to provide a framework for the spectroscopic analysis of similar small molecules.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a pyridine ring substituted at the 2-position with an isobutylamino group and at the 4-position with a carboxylic acid. This arrangement influences the electronic distribution within the pyridine ring and dictates the characteristic signals observed in Nuclear Magnetic Resonance (NMR), the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the isobutyl group. The chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 (Pyridine) | 6.5 - 6.7 | Doublet (d) | ~5.0 | Upfield shift due to the strong electron-donating effect of the adjacent amino group. |

| H-5 (Pyridine) | 7.8 - 8.0 | Doublet (d) | ~5.0 | Downfield shift due to the anisotropic effect of the carboxylic acid and reduced electron density. |

| H-6 (Pyridine) | 8.1 - 8.3 | Singlet (s) or narrow doublet | Most downfield aromatic proton due to proximity to the nitrogen atom and deshielding effects. | |

| NH (Amino) | 5.0 - 6.0 | Broad singlet (br s) | Labile proton, its chemical shift and broadness are solvent and concentration dependent. | |

| CH (Isobutyl) | 1.8 - 2.0 | Multiplet (m) | ~6.8 | Influenced by coupling to both the CH₂ and two CH₃ groups. |

| CH₂ (Isobutyl) | 3.1 - 3.3 | Doublet (d) | ~7.2 | Adjacent to the electron-withdrawing amino group, resulting in a downfield shift. |

| CH₃ (Isobutyl) | 0.9 - 1.1 | Doublet (d) | ~6.7 | Typical chemical shift for terminal methyl groups in an isobutyl moiety. |

| COOH (Carboxyl) | 12.0 - 14.0 | Broad singlet (br s) | Highly deshielded acidic proton, often broad and may exchange with D₂O. |

Causality in Proton Chemical Shifts: The electron-donating isobutylamino group at the 2-position increases the electron density at the ortho (H-3) and para (H-5, relative to the amino group) positions, causing an upfield shift for H-3. Conversely, the electron-withdrawing carboxylic acid at the 4-position decreases electron density, particularly at the ortho positions (H-3 and H-5), leading to a net deshielding effect that is more pronounced for H-5 and H-6.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 (Pyridine) | 158 - 162 | Attached to the nitrogen of the amino group, resulting in a significant downfield shift. |

| C-3 (Pyridine) | 105 - 108 | Shielded by the electron-donating amino group. |

| C-4 (Pyridine) | 148 - 152 | Attached to the electron-withdrawing carboxylic acid group. |

| C-5 (Pyridine) | 110 - 113 | Influenced by both the amino and carboxylic acid groups. |

| C-6 (Pyridine) | 150 - 154 | Deshielded due to its proximity to the ring nitrogen. |

| C=O (Carboxyl) | 165 - 170 | Typical range for a carboxylic acid carbonyl carbon. |

| CH (Isobutyl) | 28 - 32 | Standard chemical shift for a methine carbon in an isobutyl group. |

| CH₂ (Isobutyl) | 50 - 54 | Attached to the nitrogen, leading to a downfield shift. |

| CH₃ (Isobutyl) | 19 - 22 | Typical chemical shift for terminal methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of this compound will be characterized by absorptions corresponding to its key functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| N-H (Amino) | 3300 - 3500 | Medium | N-H stretch |

| C-H (Aromatic) | 3000 - 3100 | Medium | C-H stretch |

| C-H (Aliphatic) | 2850 - 2960 | Medium-Strong | C-H stretch |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | C=O stretch |

| C=N, C=C (Pyridine) | 1550 - 1620 | Medium-Strong | Ring stretching |

| N-H (Amino) | 1500 - 1600 | Medium | N-H bend |

| C-O (Carboxylic Acid) | 1200 - 1300 | Strong | C-O stretch |

| C-N (Amino) | 1250 - 1350 | Medium | C-N stretch |

Experimental Insight: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure commonly adopted by carboxylic acids in the solid state. The exact position of the C=O stretch can be indicative of the extent of this hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For this compound (C₁₀H₁₄N₂O₂), the expected molecular weight is approximately 194.11 g/mol .

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 194 would be expected. Key fragmentation pathways would likely involve:

-

Loss of the isobutyl group: A prominent peak would be expected from the loss of the isobutyl radical (•C₄H₉), resulting in a fragment at m/z 137.

-

Decarboxylation: Loss of CO₂ from the molecular ion would lead to a fragment at m/z 150.

-

Alpha-cleavage of the isobutyl group: Cleavage of the C-C bond adjacent to the nitrogen would result in the loss of a propyl radical (•C₃H₇) to give a fragment at m/z 151.

Visualization of Key Fragmentation:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.

NMR Sample Preparation and Acquisition

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable NH and OH protons.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. Proton decoupling should be used to simplify the spectrum.

-

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Introduction: For a volatile compound, direct insertion probe or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable alternatives.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and key fragments.

Experimental Workflow Visualization:

A Comprehensive Technical Guide to 2-(Isobutylamino)isonicotinic Acid

Executive Summary

This technical guide provides a comprehensive overview of 2-(Isobutylamino)isonicotinic acid for researchers, scientists, and professionals in drug development. This document delves into the core physicochemical properties, synthesis, analytical characterization, and safe handling of this compound. As a derivative of isonicotinic acid, a well-established pharmacophore, this compound holds potential as a key intermediate or a primary active molecule in medicinal chemistry.[1] The methodologies and insights presented herein are grounded in established chemical principles and analytical standards to ensure scientific integrity and practical applicability in a research and development setting.

Chemical and Physical Properties

This compound belongs to the class of N-substituted aminopyridine carboxylic acids. Its structure consists of a pyridine-4-carboxylic acid (isonicotinic acid) backbone with an isobutylamino group substituted at the second position of the pyridine ring. This substitution significantly influences its chemical properties compared to the parent molecule.

Table 2.1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [2] |

| Molecular Weight | 194.24 g/mol | [2] |

| CAS Number | 1019388-25-0 | [2][3] |

| IUPAC Name | 2-[(2-methylpropyl)amino]pyridine-4-carboxylic acid | [2] |

| Canonical SMILES | CC(C)CNC1=NC=CC(=C1)C(=O)O | [2] |

| Appearance | White to off-white solid (predicted) | Inferred |

| Solubility | Soluble in organic solvents like DMSO, Methanol; sparingly soluble in water. | Inferred |

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This well-established pathway in pyridine chemistry offers a reliable and scalable method for laboratory synthesis.

Causality of Experimental Choice: The choice of a 2-halo-isonicotinic acid derivative as the starting material is critical. The halogen atom (typically chlorine or fluorine) at an electron-deficient position (alpha to the ring nitrogen) acts as an excellent leaving group, facilitating the nucleophilic attack by the primary amine, isobutylamine. The use of a base is necessary to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Diagram 3.1: General Synthetic Pathway

Caption: Nucleophilic Aromatic Substitution for Synthesis.

Protocol 3.1: Laboratory Scale Synthesis

This protocol describes a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC) before proceeding to workup and purification.

-

Reaction Setup: To a solution of 2-chloro-isonicotinic acid (1.0 eq) in dimethyl sulfoxide (DMSO, 5-10 mL/g), add potassium carbonate (K₂CO₃, 2.5 eq).

-

Addition of Amine: Add isobutylamine (1.5 eq) dropwise to the stirred suspension at room temperature.

-

Heating: Heat the reaction mixture to 100-120 °C and maintain for 4-8 hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material using TLC (e.g., 10% Methanol in Dichloromethane). The product should be more polar than the starting material.

-

Workup: Cool the mixture to room temperature and pour it into ice-water (50 mL).

-

Acidification: Acidify the aqueous solution to pH 4-5 using 1M HCl. The product should precipitate as a solid. The rationale for acidification is to protonate the carboxylate, rendering the molecule neutral and less water-soluble.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals corresponding to the isobutyl and pyridine protons.

-

Pyridine Protons: Three aromatic protons between δ 7.0-8.5 ppm, exhibiting coupling patterns characteristic of a 2,4-disubstituted pyridine.

-

Amine Proton: A broad triplet or multiplet around δ 6.5-7.5 ppm (-NH-), which may exchange with D₂O.

-

Isobutyl Protons: A doublet around δ 3.1-3.3 ppm (-CH₂-), a multiplet around δ 1.8-2.0 ppm (-CH-), and a doublet around δ 0.9 ppm (-CH₃ x 2).

-

-

¹³C NMR (100 MHz, DMSO-d₆): Expected peaks would include signals for the carboxylic acid carbon (~167 ppm), pyridine ring carbons (~105-160 ppm), and isobutyl carbons (~20, 28, 52 ppm).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is ideal for this molecule.

-

Positive Mode ([M+H]⁺): Expected m/z = 195.11.

-

Negative Mode ([M-H]⁻): Expected m/z = 193.10.

-

Fragmentation: Key fragmentation patterns would involve the loss of CO₂ (44 Da) from the carboxyl group and cleavage within the isobutyl side chain.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography is the standard for determining the purity of pharmaceutical intermediates and APIs. The following protocol is based on established methods for isonicotinic acid derivatives.[4][5][6]

Diagram 4.1: HPLC Purity Analysis Workflow

Caption: Standard workflow for HPLC purity determination.

Protocol 4.1: HPLC-UV Method for Purity Determination

This protocol is designed to be self-validating through the inclusion of system suitability checks.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). The C18 stationary phase is chosen for its ability to retain the molecule via hydrophobic interactions with the isobutyl group and pyridine ring.

-

Mobile Phase:

-

A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

-

B: Acetonitrile.

-

-

Isocratic Elution: 70% A / 30% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 270 nm.[5]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

-

System Suitability: Before sample analysis, perform five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

-

Analysis: Inject the sample and calculate the purity based on the area percent of the main peak relative to the total area of all peaks.

Handling, Storage, and Safety